5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
Properties
IUPAC Name |
7-ethyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-2-9-14-12-10(11-15-13-6-16(9)11)7-4-3-5-8(7)17-12/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPPWLNXAQCPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCC3)C4=NN=CN14 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the thieno[3,2-e][1,2,4]triazolo family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Molecular Formula
- Molecular Formula: C13H14N4S
- CAS Number: 307344-04-3
Structural Characteristics
The compound features a complex bicyclic structure that incorporates sulfur and nitrogen heteroatoms, contributing to its unique chemical properties. The presence of these heteroatoms is often associated with diverse biological activities.
Anticancer Activity
Recent studies have investigated the potential of thieno[3,2-e][1,2,4]triazolo derivatives in cancer therapy. For instance, a study focused on the synthesis and biological evaluation of novel derivatives indicated that certain modifications to the thieno structure could enhance inhibitory effects on cancer cell viability. The research highlighted the importance of substituents in determining the anticancer efficacy of these compounds .
Table 1: Summary of Anticancer Studies
| Study Reference | Compound Tested | Cancer Cell Lines | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|---|
| Thieno Derivative A | HeLa | 15 | ATR kinase inhibition | |
| Thieno Derivative B | MCF-7 | 10 | PIKK family inhibition |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. In vitro studies demonstrated that thieno derivatives exhibit significant antibacterial activity against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
Research has shown that derivatives of this compound can act as inhibitors for specific enzymes involved in critical biological pathways. For example, inhibition of the ATR kinase domain has been noted as a promising target for therapeutic intervention in cancer treatment .
Case Study 1: Synthesis and Evaluation
A comprehensive study synthesized several thieno derivatives and evaluated their biological activities. The results indicated that modifications at specific positions on the thieno ring could lead to enhanced activity against cancer cells and bacteria .
Case Study 2: Computational Predictions
In silico methods were employed to predict the binding affinity of these compounds to various biological targets. The findings suggested that certain structural features correlate with increased potency against targeted enzymes .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₃H₁₄N₄S (based on a structurally similar compound with a benzo ring instead of cyclopenta) .
- Density : ~1.6 g/cm³ (extrapolated from related compounds) .
- LogP : ~4.19 (indicative of moderate lipophilicity) .
Triazolopyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents and fused ring systems. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Physicochemical Comparisons
*Note: The molecular formula for the target compound is inferred from structurally similar analogs .
Key Differences :
Ring Systems: The target compound contains a cyclopenta ring, which reduces steric hindrance compared to benzo-fused analogs (e.g., 5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine) .
Substituents :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
